molecular formula C18H21FN2S B5619142 1-(4-fluorophenyl)-4-[4-(methylthio)benzyl]piperazine

1-(4-fluorophenyl)-4-[4-(methylthio)benzyl]piperazine

Cat. No. B5619142
M. Wt: 316.4 g/mol
InChI Key: RRMZBUZVQSLHLD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-(4-fluorophenyl)-4-[4-(methylthio)benzyl]piperazine derivatives typically involves nucleophilic substitution reactions, reduction, and fluorination processes. For instance, Mishra and Chundawat (2019) synthesized a series of derivatives through a nucleophilic substitution reaction of phenacyl bromides with hetero arylpiperazine, followed by reduction and fluorination, showing potent activity against certain bacterial strains (Mishra & Chundawat, 2019).

Molecular Structure Analysis

The molecular structure of related compounds has been determined through techniques such as X-ray analysis. For example, Özbey et al. (1998) determined the crystal and molecular structure of a closely related compound, showcasing its interactions and conformations (Özbey, Kendi, Göker, & Tunçbilek, 1998).

Chemical Reactions and Properties

The chemical reactions of 1-(4-fluorophenyl)-4-[4-(methylthio)benzyl]piperazine derivatives are diverse, including processes such as O-demethylation, N-dealkylation, and hydroxylation when interacting with biological systems, as demonstrated in studies on metabolites of similar compounds (Kawashima, Satomi, & Awata, 1991).

Physical Properties Analysis

The physical properties, including the crystal structure and conformation of 1-(4-fluorophenyl)-4-[4-(methylthio)benzyl]piperazine derivatives, are crucial for understanding their biological activity and reactivity. Betz et al. (2011) described the crystal structure of a related compound, highlighting the importance of N—H⋯O hydrogen bonds and C—H⋯O contacts in forming a three-dimensional network (Betz, Gerber, Hosten, Dayananda, Yathirajan, & Narayana, 2011).

Chemical Properties Analysis

The chemical properties, such as reactivity and interaction with biological targets, are defined by the molecular structure and substituents present in the compound. Narendra Sharath Chandra et al. (2006) synthesized and evaluated the antimicrobial activities of novel substituted derivatives, demonstrating their potential against a range of bacterial strains (Narendra Sharath Chandra, Sadashiva, Kavitha, & Rangappa, 2006).

properties

IUPAC Name

1-(4-fluorophenyl)-4-[(4-methylsulfanylphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2S/c1-22-18-8-2-15(3-9-18)14-20-10-12-21(13-11-20)17-6-4-16(19)5-7-17/h2-9H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRMZBUZVQSLHLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CN2CCN(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Fluorophenyl)-4-[(4-methylsulfanylphenyl)methyl]piperazine

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